3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine
Overview
Description
3-Chloro-N,N-dimethylpropylamine hydrochloride is a chemical compound with potential applications in various fields of research and industry. It’s also known as 3-Dimethylamino-1-propyl chloride .
Synthesis Analysis
This compound can be synthesized by free radical polymerization and RAFT polymerization . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis
The molecular formula of 3-Chloro-N,N-dimethylpropylamine hydrochloride is C5H12ClN . The average mass is 121.608 Da and the monoisotopic mass is 121.065826 Da .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature .Physical And Chemical Properties Analysis
The compound is available in crystal form with a melting point of 140-143 °C (lit.) . .Scientific Research Applications
Synthesis and Chemical Properties :
- Yang Yun-shang (2010) synthesized novel compounds related to pyrazine, demonstrating the chemical versatility of pyrazine derivatives in synthetic chemistry (Yang Yun-shang, 2010).
- R. Mohareb and S. M. Fahmy (1985) discussed the reactivity of diethyl-3-amino-2-cyano-2-pentendioate with aminoheterocyclic compounds, leading to various pyrazine derivatives (Mohareb & Fahmy, 1985).
Pharmacological Applications :
- J. Kelley et al. (1995) synthesized 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines and tested their anticonvulsant activity, showing the potential therapeutic applications of pyrazine derivatives in neurological disorders (Kelley et al., 1995).
- A. Kalgutkar et al. (2007) studied the genotoxicity of a pyrazine derivative, highlighting the importance of understanding the biological interactions of these compounds (Kalgutkar et al., 2007).
Material Science and Organic Chemistry :
- Puttavva Meti et al. (2017) investigated the synthesis of dipyrrolopyrazine derivatives and their optical and thermal properties, indicating the use of pyrazine derivatives in material science and optoelectronics (Meti et al., 2017).
- Ž. Bugarčić et al. (2006) studied the reactions of Pd(II) complexes with azoles and diazines, including pyrazine derivatives, which is relevant for catalysis and inorganic chemistry (Bugarčić et al., 2006).
Agricultural Chemistry :
- Ni Jue-ping (2011) synthesized novel pyrazole-5-carboxamide derivatives, which showed activity against lepidopterous pests, demonstrating the agricultural applications of pyrazine derivatives (Ni Jue-ping, 2011).
Antimicrobial Activity :
- B. Jyothi and N. Madhavi (2019) synthesized N-arylimidazo[1,2-a]pyrazine-2-carboxamides and tested their antimicrobial activity, which could have implications in the development of new antimicrobial agents (Jyothi & Madhavi, 2019).
Mechanism of Action
properties
IUPAC Name |
N-(3-chloropyrazin-2-yl)-N',N'-diethylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN4/c1-3-16(4-2)9-5-6-14-11-10(12)13-7-8-15-11/h7-8H,3-6,9H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWOLPZIINJPMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=NC=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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